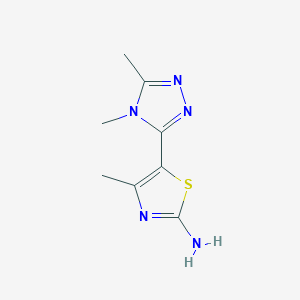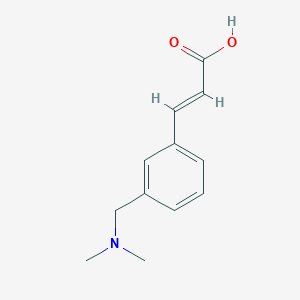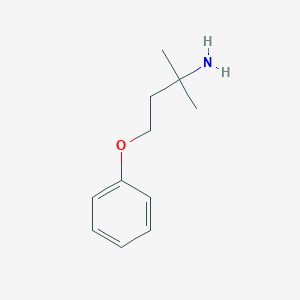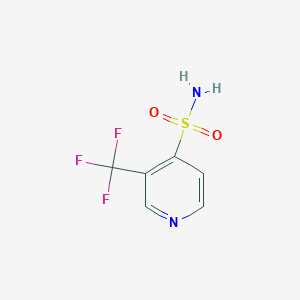![molecular formula C3H8Cl2N4O B13532448 O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)
O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with hydroxylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and high yield of the compound. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole: A basic triazole compound with similar structural features.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangement.
Hydroxylamine: A related compound with similar functional groups but lacking the triazole ring.
Uniqueness: O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylamine dihydrochloride is unique due to the presence of both the triazole ring and the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C3H8Cl2N4O |
|---|---|
Peso molecular |
187.03 g/mol |
Nombre IUPAC |
O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C3H6N4O.2ClH/c4-8-1-3-5-2-6-7-3;;/h2H,1,4H2,(H,5,6,7);2*1H |
Clave InChI |
ONXKIIBGFUUMKW-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)CON.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-((Benzyloxy)carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13532384.png)



![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13532416.png)




![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)
